molecular formula C11H6Cl2N2 B1341352 2,7-Dichloro-8-methylquinoline-3-carbonitrile CAS No. 948291-65-4

2,7-Dichloro-8-methylquinoline-3-carbonitrile

Cat. No. B1341352
CAS RN: 948291-65-4
M. Wt: 237.08 g/mol
InChI Key: JTQXUNOKCQNFDL-UHFFFAOYSA-N
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Description

2,7-Dichloro-8-methylquinoline-3-carbonitrile is a chemical compound with the CAS Number: 948291-65-4 . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of 2,7-Dichloro-8-methylquinoline-3-carbonitrile is represented by the formula C11H6Cl2N2 . The molecular weight of the compound is 237.08 . The InChI code for the compound is 1S/C11H6Cl2N2/c1-6-9(12)3-2-7-4-8(5-14)11(13)15-10(6)7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string representation of the compound is Cc1c(Cl)ccc2cc(C#N)c(Cl)nc12 .

Scientific Research Applications

Synthesis of Derivatives and Structural Analysis

2,7-Dichloro-8-methylquinoline-3-carbonitrile is used as a precursor in the synthesis of various structurally diverse and biologically active compounds. For instance, it is involved in the facile synthesis of substituted cinnoline and benzo[h]cinnoline derivatives, starting from tetrahalo-1,4-benzoquinones, malononitrile, and hydrazine, showcasing its versatility in creating novel compounds with potential pharmacological applications (Gomaa, 2003).

Exploration of Optoelectronic and Charge Transport Properties

Recent studies delve into the optoelectronic properties of hydroquinoline derivatives, including compounds similar to 2,7-Dichloro-8-methylquinoline-3-carbonitrile. These studies utilize density functional theory (DFT) and time-dependent DFT to optimize the ground and excited state geometries, revealing potential multifunctional material applications due to their structural, electronic, optical, and charge transport properties (Irfan et al., 2020).

Comprehensive Review of Synthesis and Reactions

A review focused on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, including 2,7-Dichloro-8-methylquinoline-3-carbonitrile, highlights the chemical versatility and the range of reactions these compounds can undergo. This review categorizes the reactions based on the chloro and cyano substituents, demonstrating the compound's utility in producing biologically active compounds through various synthetic methods (Mekheimer et al., 2019).

Photochemical Studies and Derivative Synthesis

Studies on the photochemistry of quinolinecarbonitriles, including those similar to 2,7-Dichloro-8-methylquinoline-3-carbonitrile, shed light on their chemical behavior under sensitization, leading to the formation of various derivatives. These studies provide insights into the potential applications of these compounds in photochemical reactions and their resulting products (HataNorisuke & OhtsukaRyoichi, 1975).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is non-combustible and is considered a toxic hazardous material causing chronic effects . The compound has a WGK classification of 3 .

properties

IUPAC Name

2,7-dichloro-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c1-6-9(12)3-2-7-4-8(5-14)11(13)15-10(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQXUNOKCQNFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588941
Record name 2,7-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichloro-8-methylquinoline-3-carbonitrile

CAS RN

948291-65-4
Record name 2,7-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-65-4
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